4-(1,8-naphthyridin-2-yl)-N-[2-(2-oxopyridin-1-yl)ethyl]piperidine-1-carboxamide
Description
4-(1,8-naphthyridin-2-yl)-N-[2-(2-oxopyridin-1-yl)ethyl]piperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a naphthyridine ring fused with a piperidine carboxamide moiety, making it a versatile candidate for various chemical reactions and biological activities.
Properties
IUPAC Name |
4-(1,8-naphthyridin-2-yl)-N-[2-(2-oxopyridin-1-yl)ethyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-19-5-1-2-12-25(19)15-11-23-21(28)26-13-8-16(9-14-26)18-7-6-17-4-3-10-22-20(17)24-18/h1-7,10,12,16H,8-9,11,13-15H2,(H,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBKBQLHLROYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)NCCN4C=CC=CC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,8-naphthyridin-2-yl)-N-[2-(2-oxopyridin-1-yl)ethyl]piperidine-1-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the naphthyridine ring through a domino amination/conjugate addition reaction of 1-(2-chloropyridin-3-yl)prop-2-yn-1-ones with amines
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave irradiation and conventional heating methods to enhance reaction efficiency and yield . The use of eco-friendly solvents and catalysts is also explored to minimize environmental impact and improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,8-naphthyridin-2-yl)-N-[2-(2-oxopyridin-1-yl)ethyl]piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and selectivity.
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
4-(1,8-naphthyridin-2-yl)-N-[2-(2-oxopyridin-1-yl)ethyl]piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a cisplatin sensitizer in cancer therapy.
Mechanism of Action
The mechanism of action of 4-(1,8-naphthyridin-2-yl)-N-[2-(2-oxopyridin-1-yl)ethyl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a cisplatin sensitizer, it enhances the efficacy of cisplatin by inducing apoptosis in tumor cells through the downregulation of ATR downstream proteins . The compound’s structure allows it to form hydrogen bonds and π–π stacking interactions with target proteins, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one: Known for its anti-cancer and cisplatin sensitization activities.
Bis(3-aryl-1,8-naphthyridin-2-yl)sulfanes: Synthesized under microwave irradiation and conventional conditions, these compounds exhibit antimicrobial activity.
Uniqueness
4-(1,8-naphthyridin-2-yl)-N-[2-(2-oxopyridin-1-yl)ethyl]piperidine-1-carboxamide stands out due to its unique combination of a naphthyridine ring and a piperidine carboxamide moiety, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
